2-tert-Butylestrone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

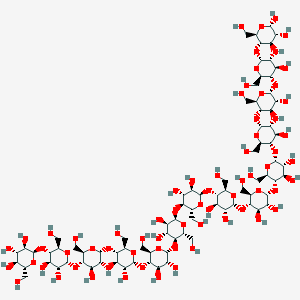

2-tert-Butylestrone (2-TB) is an organic compound that is widely used in scientific research for its various applications. It is a synthetic steroid hormone and a derivative of estrone, a naturally occurring steroid hormone. 2-TB is used in the synthesis of other steroid hormones, as well as in the development of novel drugs and drug delivery systems. It is also used in biochemical and physiological studies, as well as in laboratory experiments.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis of 2-tert-Butylestrone can be achieved through a series of reactions starting from estrone, which is a commercially available starting material. The synthesis pathway involves the introduction of a tert-butyl group at the C-2 position of the estrone molecule.

Starting Materials

Estrone, tert-Butyl chloride, Sodium hydride, Dimethylformamide, Hydrochloric acid, Sodium hydroxide, Ethyl acetate, Sodium sulfate, Magnesium sulfate, Methanol, Acetic acid, Sodium borohydride, Methanol

Reaction

Step 1: Protection of the C-3 ketone group of estrone by reaction with tert-butyl chloride and sodium hydride in dimethylformamide to form 3-tert-butyl estrone., Step 2: Reduction of the C-17 keto group of 3-tert-butyl estrone with sodium borohydride in methanol to form 3-tert-butyl-17β-hydroxyestrone., Step 3: Deprotection of the C-3 ketone group of 3-tert-butyl-17β-hydroxyestrone by reaction with hydrochloric acid in ethyl acetate to form 2-tert-butyl-17β-hydroxyestrone., Step 4: Conversion of the hydroxyl group at C-17 to a ketone group by oxidation with sodium periodate in water., Step 5: Reduction of the C-17 ketone group of 2-tert-butyl-17-ketoestrone with sodium borohydride in methanol to form 2-tert-butylestrone., Step 6: Purification of the final product by recrystallization from ethyl acetate and drying over magnesium sulfate.

Aplicaciones Científicas De Investigación

2-tert-Butylestrone is used in a wide variety of scientific research applications. It is used as a model compound in the development of novel drugs and drug delivery systems. It is also used as a substrate in the synthesis of other steroid hormones, such as estradiol and progesterone. It is also used in biochemical and physiological studies, as well as in laboratory experiments.

Mecanismo De Acción

2-tert-Butylestrone is a synthetic steroid hormone, and its mechanism of action is similar to that of other steroid hormones. It binds to intracellular receptors, which then activate the transcription of specific genes. This leads to the production of proteins that mediate the effects of the hormone.

Efectos Bioquímicos Y Fisiológicos

2-tert-Butylestrone has a variety of biochemical and physiological effects. It has been shown to modulate the expression of genes involved in cell growth and differentiation, as well as in the regulation of metabolic pathways. It has also been shown to have an effect on the metabolism of glucose, cholesterol, and fatty acids.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-tert-Butylestrone is a useful compound for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable at room temperature. It is also non-toxic and non-carcinogenic. However, it is not suitable for use in humans, as it can have adverse effects on certain organs and tissues.

Direcciones Futuras

2-tert-Butylestrone has a variety of potential future applications. It could be used as a substrate in the synthesis of novel drugs and drug delivery systems. It could also be used as a model compound to study the effects of other steroid hormones. Additionally, it could be used in the development of new biomarkers and diagnostic tests. Finally, it could be used in the development of new therapeutic agents for the treatment of various diseases.

Propiedades

Número CAS |

21003-02-1 |

|---|---|

Nombre del producto |

2-tert-Butylestrone |

Fórmula molecular |

C₂₂H₃₀O₂ |

Peso molecular |

326.47 |

Sinónimos |

2-tert-Butyl-3-hydroxyestra-1,3,5(10)-trien-17-one; 2-(1,1-Dimethylethyl)-3-hydroxyestra-1,3,5(10)-trien-17-one |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142624.png)

![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid](/img/structure/B1142634.png)

![5-ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1142636.png)

![7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142639.png)